Cas no 1032622-77-7 (N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide)
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide structure](https://ja.kuujia.com/scimg/cas/1032622-77-7x500.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide 化学的及び物理的性質
名前と識別子
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- EN300-26686477
- Z50121983
- N-(2-cyano-3-methylbutan-2-yl)-2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]propanamide
- AKOS034413517
- N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide
- 1032622-77-7
-
- インチ: 1S/C19H25N5O2/c1-12(2)19(4,11-20)23-17(25)13(3)24(5)10-16-21-15-9-7-6-8-14(15)18(26)22-16/h6-9,12-13H,10H2,1-5H3,(H,23,25)(H,21,22,26)
- InChIKey: MYXOWKHSYYKVDQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N(C)CC1=NC2C=CC=CC=2C(N1)=O)NC(C#N)(C)C(C)C
計算された属性
- せいみつぶんしりょう: 355.20082506g/mol
- どういたいしつりょう: 355.20082506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 635
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 97.6Ų
N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686477-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide |
1032622-77-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamideに関する追加情報
Comprehensive Analysis of N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide (CAS 1032622-77-7)
In the rapidly evolving field of medicinal chemistry, N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide (CAS 1032622-77-7) has emerged as a compound of significant interest. This molecule, with its intricate structure featuring a quinazolinone core and a cyano-dimethylpropyl moiety, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique pharmacophore arrangement, which may contribute to selective binding properties in biological systems.
The structural complexity of this compound, often referred to in literature by its CAS 1032622-77-7 identifier, presents exciting opportunities for structure-activity relationship (SAR) studies. Its 4-oxo-3,4-dihydroquinazolin-2-yl fragment is particularly noteworthy, as this scaffold is known to interact with various enzyme targets. Current investigations focus on how the methylamino propanamide side chain influences the molecule's physicochemical properties, including solubility and membrane permeability - critical factors in drug-likeness assessments.
Recent publications have highlighted the growing importance of N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide in the context of targeted therapy development. The compound's ability to potentially modulate protein-protein interactions has sparked interest among researchers working on precision medicine approaches. Computational chemistry studies using molecular docking simulations suggest interesting binding patterns that warrant further experimental validation.
From a synthetic chemistry perspective, the preparation of CAS 1032622-77-7 involves sophisticated multi-step organic synthesis with careful attention to protecting group strategies. The cyano group in particular requires specific reaction conditions to maintain its integrity throughout the synthetic sequence. Process chemists are actively working to optimize the production route to improve yields while maintaining the high purity standards required for pharmaceutical intermediates.
The analytical characterization of N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide presents its own challenges and opportunities. Advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are essential for confirming the compound's structure and purity. These analytical methods are crucial for quality control in research settings where precise molecular characterization is paramount.
In the context of current trends in green chemistry, researchers are exploring more sustainable approaches to synthesizing complex molecules like CAS 1032622-77-7. This includes investigating catalytic methods that reduce waste generation and energy consumption. The pharmaceutical industry's growing emphasis on environmentally friendly synthesis makes this aspect of the compound's development particularly relevant to contemporary research priorities.
The stability profile of N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide under various conditions is another active area of investigation. Understanding its degradation pathways and identifying potential stabilizing excipients are important considerations for formulation scientists. These studies contribute valuable data to the broader field of pharmaceutical development and may inform best practices for handling similar compounds.
Patent literature reveals growing intellectual property activity surrounding derivatives of CAS 1032622-77-7, particularly in therapeutic areas where quinazolinone-containing compounds have shown promise. The strategic modification of its propanamide side chain has led to novel analogs with potentially improved pharmacological profiles. This highlights the compound's value as a lead structure in medicinal chemistry programs.
From a regulatory perspective, the development of N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide follows stringent guidelines for research chemicals. Proper documentation of its synthesis, characterization, and biological evaluation is essential for maintaining compliance with international standards. These rigorous requirements ensure the reliability of data generated in studies involving this compound.
The future research directions for CAS 1032622-77-7 appear promising, with several academic and industrial groups investigating its potential applications. As the scientific community continues to unravel the compound's properties and possible uses, it serves as an excellent example of how complex molecular architectures can inspire innovative approaches to addressing challenges in chemical biology and drug discovery.
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